N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline
Description
N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline is a fluorinated aromatic compound characterized by three distinct structural motifs:
- 3,5-Bis(trifluoromethyl)aniline core: Provides high electron-withdrawing effects and lipophilicity, enhancing metabolic stability and membrane permeability .
- Sulfonylethenyl bridge: The (E)-configured ethenyl group linked to a sulfonyl moiety introduces rigidity and polarizability, influencing binding interactions in biological systems.
The compound’s synthesis likely involves condensation reactions of sulfonyl chlorides or isocyanates with fluorinated anilines under mild conditions, as seen in analogous systems .
Properties
IUPAC Name |
N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F9N2O5S/c18-15(19,20)9-5-10(16(21,22)23)7-11(6-9)27-8-14(28(29)30)34(31,32)13-3-1-12(2-4-13)33-17(24,25)26/h1-8,27H/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGBSFYAXSTEJW-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F9N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline, a compound characterized by its complex structure and functional groups, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a molecular weight of 524.3 g/mol and features multiple trifluoromethyl and nitro groups, which are known to enhance biological activity through improved pharmacokinetic properties. The presence of the sulfonamide group also suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Studies have shown that compounds containing trifluoromethyl groups exhibit enhanced antibacterial activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). For instance, related compounds with similar structural motifs demonstrated minimum inhibitory concentration (MIC) values as low as 1-2 µg/mL against several bacterial strains .
- Cytotoxicity : Initial cytotoxicity studies indicate that some derivatives of this compound may exhibit toxic effects on human cell lines (e.g., HEK-293). The IC50 values for selected compounds ranged from 7 to 9 µg/mL, suggesting that while some derivatives are potent antimicrobial agents, they may also pose risks in terms of cytotoxicity .
- Antibiofilm Activity : The ability of the compound to disrupt biofilms formed by bacterial species is noteworthy. For example, certain derivatives showed significant antibiofilm properties with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against Staphylococcus aureus .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Structure-Activity Relationship (SAR) :
-
Safety Profile :
- The safety profile was assessed through cytotoxicity assays on human cell lines. Compounds allowing >20% viability at higher concentrations were further evaluated for lower concentrations to determine their IC50 values. This approach is crucial for identifying candidates with favorable therapeutic indices .
Data Summary Table
| Activity Type | Observation | MIC/IC50 Values |
|---|---|---|
| Antimicrobial Activity | Effective against MRSA and other strains | MIC: 1-2 µg/mL |
| Cytotoxicity | Toxicity observed in HEK-293 cells | IC50: 7-9 µg/mL |
| Antibiofilm Activity | Significant reduction in biofilm formation | MBEC: 1 µg/mL |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds similar to N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline exhibit potent antimicrobial activity. For instance, studies have shown that nitro-containing compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Analogous compounds have been investigated for their ability to induce apoptosis in cancer cells. The trifluoromethyl groups enhance lipophilicity, potentially improving cellular uptake and efficacy against tumors .
Material Science
Fluorinated Polymers
Due to the presence of trifluoromethyl groups, this compound can be utilized in synthesizing fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in coatings, adhesives, and sealants .
Electronics
The compound's unique electronic properties may find applications in the electronics industry, particularly in the development of organic semiconductors. Its ability to form stable thin films could be advantageous for organic light-emitting diodes (OLEDs) and photovoltaic devices .
Environmental Science
Pesticide Development
Compounds with similar structures have been explored for use as pesticides due to their effectiveness against a range of pests while exhibiting low toxicity to non-target organisms. The incorporation of trifluoromethyl groups can enhance the persistence and efficacy of these compounds in agricultural applications .
Pollution Control
Research into the degradation pathways of nitro compounds suggests that this compound could play a role in environmental remediation strategies. Its reactivity may be harnessed to develop methods for breaking down pollutants in contaminated environments .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | High efficacy against pathogens and cancer cells |
| Material Science | Fluorinated polymers for coatings and electronics | Chemical resistance, thermal stability |
| Environmental Science | Pesticides and pollution control | Effectiveness against pests; potential for remediation |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of nitro-containing compounds against resistant bacterial strains. The research demonstrated that derivatives with similar structural motifs to this compound significantly inhibited bacterial growth in vitro.
Case Study 2: Fluorinated Polymers
Research conducted by Sigma-Aldrich explored the synthesis of fluorinated polymers using trifluoromethylated anilines as precursors. The resulting materials exhibited superior properties such as enhanced durability and resistance to harsh chemicals compared to traditional polymers.
Case Study 3: Environmental Remediation
A study detailed in Environmental Science & Technology examined the degradation pathways of nitro compounds in soil. The findings suggested that this compound could be effectively utilized in bioremediation efforts to break down persistent pollutants.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Sulfonylurea/Urea Derivatives
Compounds synthesized via reactions of 4-tolyl sulfonyl isocyanate or 4-tolylisocyanate with fluorinated anilines (e.g., 3,5-bis(trifluoromethyl)aniline) share key features with the target compound :
Key Insight : The sulfonylethenyl bridge in the target compound may confer superior rigidity and binding affinity compared to urea/sulfonylurea derivatives, but its lack of a hydrogen-bond-donating urea group could reduce interactions with polar enzyme active sites .
Fluorinated Oxazolidinone Derivatives (Patent Compounds)
The patent EP 2 697 207 B1 describes oxazolidinone derivatives with 3,5-bis(trifluoromethyl)phenyl groups :
| Feature | Target Compound | Oxazolidinone Derivatives |
|---|---|---|
| Core Structure | Sulfonylethenyl-aniline | Oxazolidinone ring fused with cyclohexene and methyl groups |
| Fluorinated Groups | 3× CF₃, 1× OCF₃ | 3,5-Bis(trifluoromethyl)phenyl |
| Biological Role | Not reported | Antifungal agents (potency linked to CF₃ groups and oxazolidinone) |
Key Insight: Both compounds leverage 3,5-bis(trifluoromethyl)phenyl for enhanced lipophilicity, but the oxazolidinone derivatives’ fused heterocyclic core likely targets fungal enzymes (e.g., CYP51), whereas the target compound’s nitro-sulfonylethenyl system may act on redox-sensitive pathways .
Nitro-Aniline Impurities (Pharmaceutical Reference Standards)
Impurities such as 4-Nitro-3-(trifluoromethyl)-aniline and its acylated derivatives (e.g., MM0161.04–MM0161.05) highlight stability concerns for nitro-containing fluorinated anilines :
Key Insight : The target compound’s nitro group on the ethenyl bridge may reduce direct aromatic ring reactivity compared to nitro-aniline impurities, but its stability under physiological conditions requires further evaluation .
Research Findings and Gaps
- Synthetic Feasibility : The compound’s synthesis is plausible via methods in , but yields and purity data are lacking.
- Biological Activity: While CF₃/OCF₃ groups predict high activity, direct studies are absent.
- Safety Profile : Nitro group stability and impurity control must align with pharmaceutical standards .
Q & A
Q. What are the optimal synthetic routes for preparing N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline?
Answer: The compound can be synthesized via a multi-step approach:
Sulfonyl coupling : React 4-(trifluoromethoxy)phenylsulfonyl chloride with a nitroalkene precursor (e.g., 2-nitroethenyl derivatives) under basic conditions (e.g., K₂CO₃) in acetonitrile at room temperature .
Aniline functionalization : Introduce the 3,5-bis(trifluoromethyl)aniline moiety via nucleophilic substitution or condensation. For nitro group retention, use mild reducing agents (e.g., Fe/HCl) to avoid over-reduction .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (DCM/hexane) ensures high purity.
Q. How can researchers characterize this compound’s structure and purity?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~579.08 Da).
- Elemental Analysis : Match calculated vs. observed C, H, N, S, F content (deviation <0.3%) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and sulfonyl groups influence reactivity in cross-coupling reactions?
Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model electron density. The sulfonyl group withdraws electrons (-I effect), polarizing the vinyl bond for nucleophilic attack, while -CF₃ groups stabilize intermediates via hyperconjugation .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs. Fluorinated derivatives show 2–3x faster kinetics in Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
Answer:
- Target-Specific Assays : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for enzymes (e.g., kinases) vs. GPCRs.
- SAR Analysis : Modify substituents (e.g., replace -NO₂ with -CN) to isolate electronic vs. steric effects. For example, replacing -NO₂ with -CN reduces kinase inhibition but enhances GPCR binding .
- In-Silico Docking : AutoDock Vina simulations with crystal structures (PDB IDs: 2JDO for kinases, 6OS0 for GPCRs) predict binding modes .
Q. How can researchers optimize reaction yields when solvent polarity negatively impacts nitro group stability?
Answer:
- Solvent Screening : Test low-polarity solvents (toluene, DCE) with phase-transfer catalysts (e.g., TBAB) to stabilize intermediates.
- Controlled pH : Add NaHCO₃ (pH 7–8) to prevent acid-catalyzed nitro group decomposition .
- Catalyst Selection : Use Pd(OAc)₂/XPhos for Suzuki couplings, which tolerate nitro groups better than Buchwald-Hartwig catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
